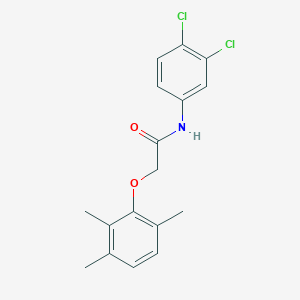![molecular formula C16H19N3O3S B5650217 4-({[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5650217.png)
4-({[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, similar to the target compound, involves several steps, starting from basic precursors to the final product through reactions such as nucleophilic addition, cyclization, and esterification. A study by Hotsulia and Fedotov (2019) optimized the synthesis of S-alkyl derivatives of thiadiazole, which could be analogously applied to our target compound. They utilized starting reagents like 3-amino-1-phenylthiourea and carbon disulfide in DMF, followed by alkylation and further transformations, establishing a foundational approach for synthesizing complex thiadiazole derivatives (Hotsulia & Fedotov, 2019).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives reveals interesting tautomeric and stereoisomeric properties. Pyrih et al. (2023) investigated proton tautomerism and stereoisomerism in similar compounds, demonstrating the influence of molecular structure on the compound's behavior and stability. Their research provides insights into the synperiplanar conformation and the favored arrangements in such molecules, which are critical for understanding the molecular structure of our target compound (Pyrih et al., 2023).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, such as ethanol addition reactions, as studied by Caram et al. (1996). They explored the reactivity of methyl-phenyl-thiadiazole derivatives with ethanol, revealing the equilibrium constants and electroreduction characteristics of these reactions. This study exemplifies the complex reactivity patterns of thiadiazole derivatives, which are essential for understanding the chemical properties of our specific compound (Caram et al., 1996).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline and molecular structure of similar compounds provides insights into their stability and reactivity. Studies by Malinovskii et al. (2000) and Ishankhodzhaeva et al. (2001) have detailed the crystalline structure of thiadiazole derivatives, highlighting the importance of molecular arrangement and intermolecular interactions in determining their physical properties (Malinovskii et al., 2000); (Ishankhodzhaeva et al., 2001).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. The research by Erturk et al. (2016) on the tautomeric behavior of thiadiazole derivatives using spectroscopic methods provides valuable insights into the chemical properties of these compounds, such as their stability in different forms and reactivity patterns (Erturk et al., 2016).
Propriétés
IUPAC Name |
[4-[[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10(20)22-12-7-5-11(6-8-12)14(21)17-15-19-18-13(23-15)9-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMKWHDMQFNTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]](/img/structure/B5650140.png)
![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)

![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)
![7-methoxy-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]chromane-3-carboxamide](/img/structure/B5650180.png)

![4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5650186.png)
![7-{[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5650195.png)
![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5650209.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)
![N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide](/img/structure/B5650235.png)

![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}-5-methyl-1H-tetrazole](/img/structure/B5650243.png)